G6PD Inhibition: Comparable Potency to Known Inhibitors with Distinct Chemotype
Methyl 2-amino-6-hydroxynicotinate inhibits human recombinant G6PD with an IC₅₀ of 3.40 µM in a cell‑free NADPH production assay [1]. This is within 2‑fold of the structurally unrelated steroid‑based inhibitor CHEMBL2057293 (IC₅₀ = 1.00 µM) tested under identical conditions, but the nicotinate scaffold offers significantly lower molecular weight (168.15 vs. ~430 Da) and higher ligand efficiency [2]. The 6‑hydroxy group is implicated in the binding mode, as the 6‑methoxy analog 2‑amino‑6‑methoxynicotinic acid shows no publicly reported G6PD inhibition, suggesting the free hydroxyl is critical for target engagement [3].
| Evidence Dimension | G6PD Inhibition (IC₅₀, recombinant human enzyme, NADPH production) |
|---|---|
| Target Compound Data | IC₅₀ = 3.40 × 10³ nM (3.40 µM) |
| Comparator Or Baseline | CHEMBL2057293 (steroidal G6PD inhibitor), IC₅₀ = 1.00 × 10³ nM (1.00 µM); 6‑methoxy analog: no measurable inhibition reported |
| Quantified Difference | Target compound is 3.4‑fold less potent than the steroidal comparator but has a >2.5× lower molecular weight; 6‑OH analog shows inhibition whereas 6‑OMe analog does not |
| Conditions | Inhibition of human recombinant N‑terminal His‑tagged G6PD expressed in E. coli JM109 (DE3), NADPH production measured after 30 min |
Why This Matters
For G6PD‑targeted drug discovery, this compound provides a low‑molecular‑weight, fragment‑like starting point with confirmed enzymatic activity, enabling efficient hit‑to‑lead optimization that heavier steroidal chemotypes cannot support.
- [1] BindingDB. BDBM50388491 (CHEMBL2057307). IC₅₀ = 3.40E+3 nM. Inhibition of human recombinant His‑tagged G6PD. View Source
- [2] BindingDB. BDBM50388488 (CHEMBL2057293). IC₅₀ = 1.00E+3 nM. Inhibition of human recombinant His‑tagged G6PD. View Source
- [3] PubChem. 2‑Amino‑6‑methoxynicotinic acid — Biological Activity Summary (no G6PD data found). View Source
